エポスタン

説明

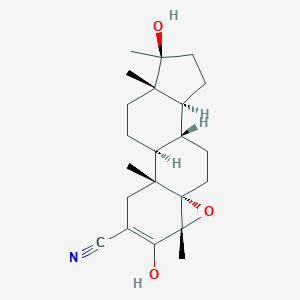

Epostane, also known as Epostane, is a useful research compound. Its molecular formula is C22H31NO3 and its molecular weight is 357.5 g/mol. The purity is usually 95%.

The exact mass of the compound Epostane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Abortifacient Agents - Abortifacient Agents, Steroidal - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Epostane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epostane including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

避妊研究

エポスタンは、プロゲステロン合成に不可欠な3β-ヒドロキシステロイド脱水素酵素(3β-HSD)を阻害する能力を持つため、潜在的な避妊薬として研究されてきました . この経路を遮断することで、エポスタンは妊娠の維持に不可欠なホルモンであるプロゲステロンの産生を阻害します。この作用は、エポスタンを避妊薬としての候補にする一方、この目的で市販されたことはありません。

中絶薬の研究

抗プロゲステロン薬として、エポスタンはプロゲステロン合成を阻害することで妊娠を終了させる可能性があります。 臨床試験では、ミフェプリストンと比較され、中絶誘発においてわずかに効果的であることが示されています . この応用は、代替の中絶薬の選択肢を探求している生殖医療研究において特に重要です。

子宮収縮薬の開発

エポスタンの子宮収縮薬としての役割、つまり子宮筋の収縮を促進する役割が検討されてきました。 この応用は、分娩の管理や子宮収縮を必要とする状態の管理において重要となる可能性があります .

内分泌系の研究

特に、卵巣プロゲステロン合成への一過性効果を含む、内分泌系への化合物の影響が研究されてきました。 エポスタンの局所的なプロゲステロンレベルの急速な一時的な低下は、排卵を妨げる可能性があり、卵胞破裂につながる代謝イベントへの洞察を提供します .

プロスタグランジンの合成調査

研究によると、エポスタンは、投与後2時間以内に、卵巣のプロスタグランジンE2とF2αのレベルを約30%低下させる可能性があります . 卵巣プロスタノイドの合成のこの程度の低下は、通常排卵を阻害するには不十分ですが、生殖周期中のホルモンの複雑な相互作用への窓口を提供します。

男性生殖器の機能

エポスタンは、アンドロゲンが男性生殖器の発達と機能に与える影響を調べる科学的調査で使用されてきました。 3β-HSDの阻害は、男性生殖器の健康に不可欠なアンドロゲンの生合成に影響を与えます .

作用機序

Target of Action

Epostane primarily targets the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme . This enzyme plays a crucial role in the biosynthesis of progesterone, a hormone that is essential for maintaining pregnancy .

Mode of Action

Epostane functions as an inhibitor of 3β-HSD . By inhibiting this enzyme, Epostane blocks the biosynthesis of progesterone from pregnenolone . It also prevents the conversion of dehydroepiandrosterone to androstenedione . This interaction with its targets results in Epostane functioning as an antiprogestogen .

Biochemical Pathways

The primary biochemical pathway affected by Epostane is the progesterone synthesis pathway . By inhibiting 3β-HSD, Epostane disrupts this pathway, leading to a decrease in progesterone levels . This has downstream effects on pregnancy maintenance, as progesterone is essential for this process .

Pharmacokinetics

It reduces ovarian progesterone levels within 15 minutes of administration, but the production of this steroid rebounds within 2 hours .

Result of Action

The molecular and cellular effects of Epostane’s action primarily involve the disruption of progesterone synthesis . This leads to a temporary decline in local progesterone levels, which interferes with the normal sequence of metabolic events that lead to the rupture of follicles . As a result, Epostane can terminate pregnancy .

Action Environment

The efficacy and stability of Epostane can be influenced by various environmental factors. For instance, the dosage and cycle length can significantly impact its effectiveness . The recommended dosage ranges between 20-40mg per day, with cycle lengths of 4-8 weeks for optimal results . Additionally, the use of liver support supplements like TUDCA and NAC is recommended to mitigate risks associated with Epostane .

生化学分析

Biochemical Properties

Epostane’s primary biochemical role is to inhibit the 3β-HSD enzyme . This enzyme is part of the biosynthesis pathway of progesterone from pregnenolone . By inhibiting 3β-HSD, Epostane blocks the production of progesterone, thereby functioning as an antiprogestogen .

Cellular Effects

Epostane has a significant impact on various types of cells and cellular processes. It influences cell function by blocking the biosynthesis of progesterone, a hormone that plays a crucial role in the menstrual cycle, pregnancy, and embryogenesis . The inhibition of progesterone synthesis by Epostane can lead to the termination of pregnancy .

Molecular Mechanism

Epostane exerts its effects at the molecular level primarily through the inhibition of the 3β-HSD enzyme . This enzyme is responsible for converting pregnenolone to progesterone. By inhibiting this enzyme, Epostane prevents the production of progesterone, thereby exerting its antiprogestogenic effects .

Temporal Effects in Laboratory Settings

It is known that Epostane inhibits the 3β-HSD enzyme, which could potentially lead to temporal changes in progesterone levels and related cellular functions .

Dosage Effects in Animal Models

While specific dosage effects of Epostane in animal models are not extensively documented, it is known that Epostane inhibits ovulation in a dose-dependent manner when administered in doses ranging from 1.0–50 mg/rat .

Metabolic Pathways

Epostane is involved in the steroid hormone biosynthesis pathway, where it inhibits the conversion of pregnenolone to progesterone by the 3β-HSD enzyme . This inhibition disrupts the normal metabolic flux of this pathway, leading to decreased levels of progesterone .

生物活性

Epostane is a synthetic steroid compound known primarily for its role as an inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD), an enzyme critical in the biosynthesis of steroid hormones. This inhibition leads to a significant reduction in progesterone levels, making epostane a valuable tool in reproductive health and research. Its biological activity has been studied extensively, revealing various applications, particularly in the context of pregnancy termination and hormonal regulation.

Epostane exerts its biological effects through competitive inhibition of the 3β-HSD enzyme, which is essential for converting pregnenolone to progesterone and other steroid hormones. By blocking this pathway, epostane effectively reduces the levels of progesterone and can influence other hormones such as cortisol and estradiol.

Key Findings on Biological Activity

- Inhibition of Progesterone Synthesis : Epostane has been shown to reduce ovarian progesterone levels significantly. In studies involving immature rats, administration of epostane resulted in a dose-dependent inhibition of ovulation, with maximum effects observed shortly after administration .

- Impact on Estradiol Levels : Alongside progesterone, epostane also inhibits the synthesis of estradiol, maintaining lower levels for an extended period post-administration, which is critical for its antiovulatory effects .

- Clinical Applications : Epostane has been utilized in clinical settings for pregnancy termination. In a study involving women seeking abortion within the first 49 days of gestation, epostane administration led to an 84% complete abortion rate among participants . The treatment involved administering 200 mg four times daily over seven days, with side effects predominantly including nausea.

Summary of Research Findings

Case Study: Termination of Early Pregnancy

A notable case study involved 56 women requesting early pregnancy termination using epostane. The treatment resulted in:

- Complete Abortions : 84% success rate overall; 90% among those completing therapy.

- Side Effects : Predominantly nausea, with some experiencing vaginal bleeding.

- Laboratory Findings : Routine lab values remained normal, although cortisol levels increased post-treatment .

Case Study: Effects in Animal Models

In studies with pregnant goats, epostane was administered to assess its impact on steroidogenesis:

- Progesterone Levels : Reduced to about 20% of baseline within 6 hours.

- Cortisol Response : Cortisol initially decreased but later returned to baseline or exceeded it after 24 hours.

- Labor Outcomes : All treated animals experienced premature delivery within approximately 44 hours post-administration .

特性

IUPAC Name |

(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3/c1-18-8-6-16-14(15(18)7-9-20(18,3)25)5-10-22-19(16,2)11-13(12-23)17(24)21(22,4)26-22/h14-16,24-25H,5-11H2,1-4H3/t14-,15-,16-,18-,19+,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETKWEWBSMKADK-GSXVSZIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC45C3(CC(=C(C4(O5)C)O)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@]45[C@@]3(CC(=C([C@]4(O5)C)O)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80471-63-2 | |

| Record name | Epostane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80471-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epostane [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080471632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPOSTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6375T36951 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。